molecular formula C23H28N2O4 B3408672 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate CAS No. 879139-93-2

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate

Cat. No.: B3408672
CAS No.: 879139-93-2
M. Wt: 396.5 g/mol
InChI Key: LUIOPVDGWLNXFO-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate is a piperazine derivative featuring a 4-methoxyphenyl substituent on the piperazine ring and a 2-phenylbutanoate ester group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., quinoline and urea derivatives) highlight trends in synthesis, stability, and substituent effects.

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-21(18-7-5-4-6-8-18)23(27)29-17-22(26)25-15-13-24(14-16-25)19-9-11-20(28-2)12-10-19/h4-12,21H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIOPVDGWLNXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxoethyl group. This intermediate is then reacted with 2-phenylbutanoic acid or its derivatives under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like recrystallization and chromatography are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the oxoethyl group results in hydroxyl derivatives.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards these receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues from Quinoline Derivatives ()

Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) share the 4-methoxyphenyl-piperazine motif but differ in the aromatic core (quinoline vs. phenylbutanoate ester) and ester group (methyl benzoate vs. 2-phenylbutanoate). Key comparisons include:

Property Target Compound C6 (Quinoline Analog)
Molecular Formula C₂₃H₂₇N₃O₄ (estimated) C₂₉H₂₈N₃O₄
Key Functional Groups Piperazine, 4-methoxyphenyl, 2-phenylbutanoate Quinoline, 4-methoxyphenyl, methyl benzoate
Synthesis Yield Not reported Not explicitly stated; crystallized as yellow/white solids
Spectral Data N/A ¹H NMR and HRMS confirmed purity

Urea-Based Piperazine Derivatives ()

Urea-linked compounds like 1f and 1g incorporate hydrazinyl-oxoethyl-piperazine moieties and trifluoromethylphenyl groups. These differ from the target compound in their urea linkage and substituted aryl groups but share the piperazine-oxoethyl framework:

Property Target Compound 1f (Urea Analog)
Molecular Formula C₂₃H₂₇N₃O₄ (estimated) C₂₈H₂₅F₃N₆O₄S
Key Functional Groups Piperazine, ester, methoxyphenyl Piperazine, urea, hydroxy-methoxybenzylidene
Melting Point N/A 198–200°C
Yield N/A 70.7%

Key Insight : Urea derivatives exhibit higher polarity due to hydrogen-bonding capacity, which may improve aqueous solubility compared to the target compound’s ester group.

Piperazine-Butanoic Acid Derivatives ()

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid shares a butanoate-like backbone but replaces the ester with a carboxylic acid and introduces a chlorophenyl group:

Property Target Compound Compound
Molecular Formula C₂₃H₂₇N₃O₄ (estimated) C₁₅H₁₉ClN₂O₃
Key Functional Groups Piperazine, ester, methoxyphenyl Piperazine, carboxylic acid, chlorophenyl
Molecular Weight ~421.5 g/mol 310.78 g/mol
Bioavailability Likely higher lipophilicity (ester group) Lower lipophilicity (acid group)

Key Insight : The carboxylic acid in ’s compound may confer better solubility in polar solvents, whereas the target’s ester group could enhance membrane permeability.

Fluorobenzoyl-Piperazinium Derivatives ()

The compound 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate features a fluorinated aromatic group and a hydroxyphenyl-oxoethyl chain.

Key Insight : Fluorine substituents (as in ) often improve metabolic stability and binding affinity compared to methoxy groups, suggesting that the target compound’s 4-methoxyphenyl group might be optimized for specific electronic or steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate
Reactant of Route 2
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2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate

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